molecular formula C25H18FN3O2S B2985561 N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866342-14-5

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2985561
CAS RN: 866342-14-5
M. Wt: 443.5
InChI Key: UKRAYHFFAZUEOF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide, also known as FP-4, is a novel compound that has attracted attention due to its potential therapeutic applications. This compound belongs to the class of chromeno[2,3-d]pyrimidine derivatives, which have been reported to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has also been reported to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell growth and proliferation. N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and apoptosis. In addition, N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has been reported to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is also stable and can be stored for long periods of time without degradation. However, N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. In addition, N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide. One potential direction is to study its efficacy and safety in animal models. Another direction is to investigate its potential use in combination therapy with other anticancer or anti-inflammatory agents. Furthermore, the development of more water-soluble derivatives of N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide may enhance its potential therapeutic applications. Finally, the elucidation of the exact mechanism of action of N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide may provide insights into the development of novel therapeutic agents.

Synthesis Methods

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-fluoroaniline with 2-phenylchromeno[2,3-d]pyrimidine-4-thiol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with ethyl chloroacetate to yield N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide.

Scientific Research Applications

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has been reported to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-18-10-12-19(13-11-18)27-22(30)15-32-25-20-14-17-8-4-5-9-21(17)31-24(20)28-23(29-25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRAYHFFAZUEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

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